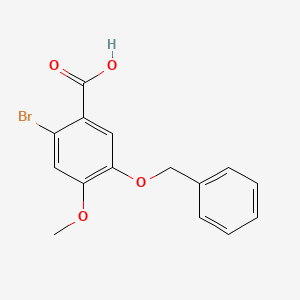

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

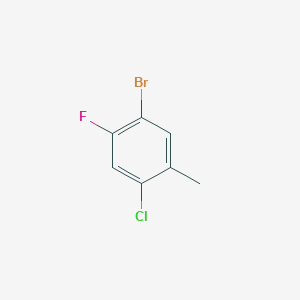

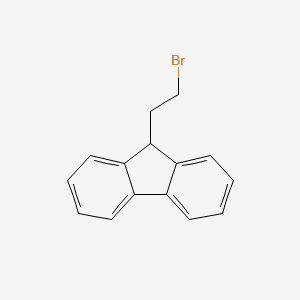

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid (2-B4M5B) is an organic compound belonging to the family of benzoic acids. It is a white, crystalline solid with a molecular formula of C13H12BrO3. This compound is used in a variety of scientific research applications, as it has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Urolithin Derivatives

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid is suitable for use in the syntheses of urolithin derivatives . Urolithins are metabolites of ellagic acid and ellagitannins, and they have been found to exhibit anti-inflammatory and antioxidant effects.

Production of Anti-Wrinkle Agents

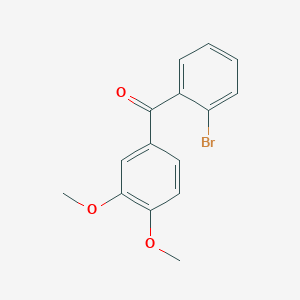

This compound is an intermediate in the synthesis of 3,8-Dihydroxy-9-methoxy-6H-Dibenzo [b,d]pyran-6-one . This product has been used in anti-wrinkle agents and is known as a collagen production promoter .

Inhibition of MMP-1 Production

The same product mentioned above, 3,8-Dihydroxy-9-methoxy-6H-Dibenzo [b,d]pyran-6-one, is also known as an MMP-1 production inhibitor . MMP-1 is an enzyme that breaks down collagen, so inhibiting its production can help maintain skin elasticity and prevent wrinkles.

Elastase Activity Inhibition

In addition to promoting collagen production and inhibiting MMP-1 production, 3,8-Dihydroxy-9-methoxy-6H-Dibenzo [b,d]pyran-6-one is also known to inhibit elastase activity . Elastase is another enzyme that can degrade elastin, a protein that allows tissues in the body to resume their shape after stretching or contracting.

Synthesis of Substituted Aminobenzacridines

2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid can be used in the synthesis of substituted aminobenzacridines . These compounds are of interest due to their potential biological activities.

Synthesis of Dibenzo[b,f]thiepin Derivatives

This compound can also be used in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative . These compounds are of interest in medicinal chemistry due to their potential pharmacological properties.

Mechanism of Action

Target of Action

It’s known that this compound is an intermediate in the synthesis of 3,8-dihydroxy-9-methoxy-6h-dibenzo [b,d]pyran-6-one , which has been used in anti-wrinkle agents and is known as a collagen production promoter, MMP-1 production inhibitor, and elastase activity inhibitor .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution . The benzylic position is activated towards free radical attack , and the compound’s bromine atom could potentially be involved in electrophilic aromatic substitution .

Biochemical Pathways

It’s known that the compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.

Pharmacokinetics

The compound has a predicted boiling point of 4454±450 °C and a predicted density of 1.486±0.06 g/cm3 , which could potentially impact its bioavailability.

Result of Action

It’s known that the compound is an intermediate in the synthesis of 3,8-dihydroxy-9-methoxy-6h-dibenzo [b,d]pyran-6-one , which has been used in anti-wrinkle agents and is known as a collagen production promoter, MMP-1 production inhibitor, and elastase activity inhibitor .

Action Environment

The compound has a storage temperature of 2-8°c , indicating that temperature could potentially impact its stability.

properties

IUPAC Name |

2-bromo-4-methoxy-5-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTDEMXQQIWHKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453627 |

Source

|

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24958-42-7 |

Source

|

| Record name | 2-Bromo-4-methoxy-5-(phenylmethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24958-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)